![molecular formula C20H16ClF3N2O3 B2729134 3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-87-2](/img/structure/B2729134.png)
3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modular Arene Difunctionalization
This compound could be involved in the modular arene difunctionalization of unactivated C-O and C-H bonds via sequential chromium-catalyzed transformations. A study by Zhi Rong, M. Luo, and Xiaoming Zeng (2019) describes the sequential transformations under chromium catalysis, utilizing a similar N-benzyl-substituted imino group. This process enables the coupling of arene C-O and C-H bonds to arylmagnesium reagents, incorporating two aryl groups into ortho positions of benzaldehydes, demonstrating the compound's potential in complex organic synthesis and functionalization of aromatic compounds (Zhi Rong, M. Luo, & Xiaoming Zeng, 2019).
Heterocyclic Compound Synthesis
The compound may also play a role in the facile construction of novel heterocyclic compounds. K. Rajkumar, P. Suman, and B. Raju (2015) developed a method for preparing heterocyclic compounds by reacting 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates. This process, facilitated by compounds bearing trifluoro or trichloro substituents and trifluoro-containing 1,3-diketones, showcases the compound's utility in synthesizing heterocyclic structures without the need for a catalyst, highlighting its applicability in generating complex molecular architectures (K. Rajkumar, P. Suman, & B. Raju, 2015).
Synthesis of N-Heterocycles
Furthermore, this compound might be useful in the microwave-assisted synthesis of N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes. Research by Fernando Portela-Cubillo, Jackie S. Scott, and J. Walton (2008) provided a "clean" synthetic method for preparing both known and novel N-heterocycles efficiently. The study demonstrates the potential of such compounds in facilitating the synthesis of dihydropyrroles, pyrrole derivatives, and polycyclic systems through iminyl radical processes, indicating its significance in the synthesis of nitrogen-containing heterocycles (Fernando Portela-Cubillo, Jackie S. Scott, & J. Walton, 2008).
Properties
IUPAC Name |
[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3/c21-10-4-9-17(27)29-25-18-15-7-1-2-8-16(15)26(19(18)28)12-13-5-3-6-14(11-13)20(22,23)24/h1-3,5-8,11H,4,9-10,12H2/b25-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRARPIABFNERU-BWAHOGKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)
![5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2729059.png)
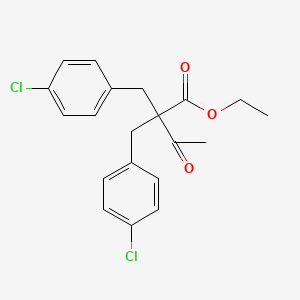
![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)
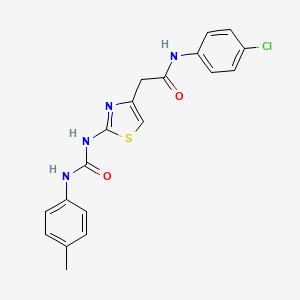
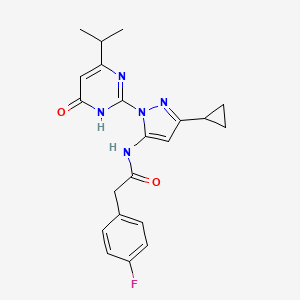
![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)
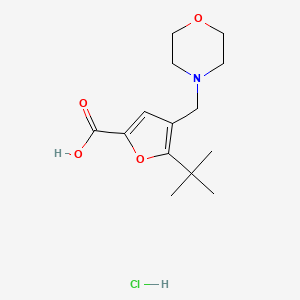

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
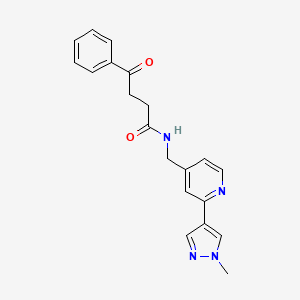
![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)
